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Abstract

JBJ-07-149 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor
(EGFR) harboring the L858R/T790M mutations, a common mechanism of resistance to first-
and second-generation EGFR tyrosine kinase inhibitors (TKISs) in non-small cell lung cancer
(NSCLC). While exhibiting modest activity as a standalone agent in cellular assays, JBJ-07-
149 serves as a crucial chemical scaffold for the development of more advanced therapeutic
modalities, most notably Proteolysis Targeting Chimeras (PROTACS). This technical guide
provides an in-depth overview of JBJ-07-149, its derivative PROTAC DDC-01-163, their
mechanism of action, and the experimental methodologies used to characterize their activity.

Introduction to JBJ-07-149 and Mutant EGFR
Inhibition

The L858R mutation in EGFR is a primary driver of NSCLC, and while initially sensitive to TKIs,
tumors often acquire a secondary T790M "gatekeeper" mutation, rendering these therapies
ineffective. JBJ-07-149 was developed as a mutant-selective allosteric inhibitor, binding to a

pocket distinct from the ATP-binding site. This allosteric inhibition provides a novel strategy to
overcome TKI resistance.
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JBJ-07-149 potently inhibits the in vitro catalytic activity of the EGFR L858R/T790M mutant.
However, its anti-proliferative effects in cellular models are more pronounced when used in
combination with cetuximab, an antibody that blocks the EGFR ligand-binding domain. The
primary significance of JBJ-07-149 in cancer research lies in its role as the EGFR-targeting
warhead in the design of PROTACS.

DDC-01-163: A PROTAC Approach to Degrade
Mutant EGFR

PROTACSs are bifunctional molecules that co-opt the cell's natural protein disposal system to
eliminate target proteins. DDC-01-163 is a PROTAC that links JBJ-07-149 to a ligand for the
E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation of mutant EGFR, DDC-
01-163, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the
mutant EGFR protein, offering a powerful and sustained therapeutic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for JBJ-07-149 and its derivative,
DDC-01-163, from various in vitro and cellular assays.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target/Cell ]
Compound Assay L Metric Value Reference
ine
) EGFR
In Vitro
JBJ-07-149 ) L858R/T790 ICso0 1.1 nM [1][2]
Kinase Assay
M
Cell Ba/F3 (EGFR
e
JBJ-07-149 ] ) L858R/T790 ECso 4.9 uM [1][2]
Proliferation
M)
Cell
] ) Ba/F3 (EGFR
Proliferation
JBJ-07-149 (with L858R/T790 ECso 0.148 uM [1][2]
Wi
. M)
Cetuximab)
) EGFR
In Vitro
DDC-01-163 ) L858R/T790 ICso 45 nM [1]
Kinase Assay
M
Cell Ba/F3 (EGFR
e
DDC-01-163 ] ) L858R/T790 ECso 0.096 uM [1]
Proliferation
M)
Cell Ba/F3 (EGFR
e
DDC-01-163 ) ) L858R/T790 ECso 0.041 uM [1]
Proliferation
M/C797S)
Cell Ba/F3 (EGFR
e
DDC-01-163 ] ) L858R/T790 ECso 0.028 uM [1]
Proliferation
M/L718Q)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization

of JBJ-07-149 and DDC-01-163. These protocols are synthesized from publicly available

literature and may require optimization for specific laboratory conditions.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
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This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of
ADP produced.

Materials:

Recombinant human EGFR L858R/T790M enzyme
JBJ-07-149, DDC-01-163, and control compounds
Poly(Glu, Tyr) 4:1 substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2 mM MnClz, 50
UM DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the test compounds and the EGFR L858R/T790M enzyme in kinase
buffer.

Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
Incubate the reaction for 60 minutes at room temperature.

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
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e Measure the luminescence using a plate reader.

» Calculate the ICso values by plotting the percentage of inhibition against the compound
concentration.

Cell Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP
present.

Materials:

o Ba/F3 cells engineered to express wild-type or mutant EGFR (L858R/T790M,
L858R/T790M/C797S, L858R/T790M/L718Q)

e Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
e JBJ-07-149, DDC-01-163, and control compounds

o CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

e Opaque-walled 96-well plates

Procedure:

o Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to attach
overnight.

o Treat the cells with serial dilutions of the test compounds.

« Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
e Equilibrate the plates to room temperature for 30 minutes.

e Add CellTiter-Glo® Reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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e Measure the luminescence using a plate reader.

» Calculate the ECso values by plotting the percentage of cell viability against the compound
concentration.

Western Blot for EGFR Degradation

This technique is used to detect and quantify the levels of total and phosphorylated EGFR in
cell lysates.

Materials:

Ba/F3 cells expressing mutant EGFR

e JBJ-07-149, DDC-01-163, and control compounds

 Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-total EGFR, anti-phospho-EGFR (Tyr1068), anti-tubulin (loading
control)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:

o Seed and treat the cells with the test compounds for the desired time points (e.g., 6, 24, 48
hours).

o Lyse the cells in ice-cold lysis buffer.
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e Quantify the protein concentration of the lysates.

» Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

¢ Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

e Wash the membrane and detect the protein bands using a chemiluminescent substrate and
an imaging system.

o Perform densitometry analysis to quantify the protein levels, normalizing to the loading
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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